2-bromo-5-(3-fluorophenyl)-1,3,4-oxadiazole
Description
Structure
3D Structure
Properties
CAS No. |
1368422-36-9 |
|---|---|
Molecular Formula |
C8H4BrFN2O |
Molecular Weight |
243.03 g/mol |
IUPAC Name |
2-bromo-5-(3-fluorophenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C8H4BrFN2O/c9-8-12-11-7(13-8)5-2-1-3-6(10)4-5/h1-4H |
InChI Key |
DUPRNZQIQCVBOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NN=C(O2)Br |
Purity |
95 |
Origin of Product |
United States |
Synthetic Strategies and Methodological Advancements for 2 Bromo 5 3 Fluorophenyl 1,3,4 Oxadiazole and Its Analogues
Classical Cyclization Protocols for 1,3,4-Oxadiazole (B1194373) Ring Formation
Traditional methods for the synthesis of the 1,3,4-oxadiazole core have long been established, primarily relying on the cyclization of hydrazide derivatives. These foundational techniques continue to be relevant due to their reliability and the accessibility of starting materials.
Reaction of Hydrazides with Carboxylic Acid Derivatives
A cornerstone in the synthesis of 1,3,4-oxadiazoles is the condensation of an acid hydrazide with a carboxylic acid or its derivative, followed by a dehydrative cyclization. For the synthesis of the target compound, this would typically involve the reaction of 3-fluorobenzohydrazide with a suitable one-carbon electrophile that can be subsequently converted to a bromine atom, or a reagent that facilitates direct cyclization and bromination.
The general approach involves the acylation of a hydrazide to form a 1,2-diacylhydrazine intermediate, which is then cyclized under dehydrating conditions. Various coupling agents and dehydrating reagents can be employed to facilitate this transformation. researchgate.net
Table 1: Examples of Reagents for Hydrazide Acylation and Cyclization
| Acylating Agent | Dehydrating Agent | Reference |
|---|---|---|
| Carboxylic Acid | Carbonyldiimidazole (CDI) | researchgate.net |
| Acid Chloride | - | jchemrev.com |
Phosphorous Oxychloride Mediated Cyclizations
Phosphorous oxychloride (POCl₃) is a widely used and effective dehydrating agent for the synthesis of 1,3,4-oxadiazoles from 1,2-diacylhydrazines or directly from a mixture of a carboxylic acid and a hydrazide. jchemrev.comniscpr.res.in This one-pot approach is often preferred due to its efficiency. researchgate.net The reaction of 3-fluorobenzohydrazide with a suitable carboxylic acid in the presence of POCl₃ would be a direct route to a 2-substituted-5-(3-fluorophenyl)-1,3,4-oxadiazole. To obtain the 2-bromo derivative, a subsequent halogenation step would be necessary if not incorporated in the initial cyclization.
The reaction mechanism involves the activation of the carboxylic acid by POCl₃, followed by nucleophilic attack by the hydrazide and subsequent cyclodehydration. This method is versatile and has been applied to the synthesis of a wide array of 2,5-disubstituted 1,3,4-oxadiazoles.
Table 2: Conditions for POCl₃ Mediated Cyclization
| Starting Materials | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|
| Aromatic Hydrazide, Aromatic Acid | Neat POCl₃ | Reflux | Good | niscpr.res.in |
Halogenation-Induced Cyclizations and Oxidative Cyclization Methods
The introduction of the bromine atom at the 2-position of the oxadiazole ring can be achieved through several strategies. One approach is the direct halogenation of a pre-formed 2-unsubstituted or 2-amino-1,3,4-oxadiazole. For instance, a Sandmeyer-type reaction can be employed to convert a 2-amino-5-(3-fluorophenyl)-1,3,4-oxadiazole into the desired 2-bromo derivative. This involves the diazotization of the amino group followed by treatment with a copper(I) bromide source. wikipedia.org A similar transformation has been reported for the synthesis of 2-bromo-5-methyl-1,3,4-oxadiazole (B1344494) from 5-methyl-1,3,4-oxadiazol-2-ylamine using tert-butyl nitrite (B80452) and copper(II) bromide. chemicalbook.com
Alternatively, oxidative cyclization methods provide a direct route to the 1,3,4-oxadiazole ring from N-acylhydrazones. These reactions typically involve an oxidizing agent that promotes the intramolecular cyclization and formation of the oxadiazole core. While many oxidative cyclization methods yield 2,5-disubstituted oxadiazoles (B1248032), specific conditions can be tailored to introduce a halogen. For example, the synthesis of 2-(2-bromo-3-nitrophenyl)-5-phenyl-1,3,4-oxadiazole derivatives has been reported, highlighting the feasibility of incorporating a bromo-substituted aryl group at the 2-position through appropriate starting materials. nih.gov
Furthermore, the direct bromination of a 2-unsubstituted-5-aryl-1,3,4-oxadiazole could be a viable, though potentially less selective, pathway. The reactivity of the oxadiazole ring towards electrophilic substitution would need to be carefully considered.
Modern and Efficient Synthetic Approaches
In recent years, synthetic methodologies have evolved to offer more efficient, environmentally friendly, and rapid routes to complex molecules. These modern techniques have been successfully applied to the synthesis of 1,3,4-oxadiazole derivatives.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. This technique has been effectively used for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. jchemrev.com
The microwave-assisted synthesis of 1,3,4-oxadiazoles can be performed under various conditions, including the reaction of hydrazides with carboxylic acids in the presence of a dehydrating agent like POCl₃, or the condensation of hydrazides with acid chlorides in a suitable solvent. jchemrev.com The high efficiency of microwave heating makes it an attractive method for the rapid generation of libraries of oxadiazole analogues for screening purposes.
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of 1,3,4-Oxadiazoles
| Method | Reaction Time | Yield | Reference |
|---|---|---|---|
| Conventional Heating | Several hours | Moderate to Good | niscpr.res.in |
One-Pot Multicomponent Reactions (MCRs) for Derivatization
One-pot multicomponent reactions (MCRs) offer a highly efficient approach to the synthesis of complex molecules from simple starting materials in a single synthetic operation. These reactions are characterized by their high atom economy and procedural simplicity. Several MCRs have been developed for the synthesis and derivatization of 1,3,4-oxadiazoles.
For instance, a one-pot protocol for the preparation of 2,5-disubstituted-1,3,4-oxadiazoles has been described involving the condensation of monoaryl hydrazides with acid chlorides under microwave heating. jchemrev.com This method avoids the need for an acid catalyst or a separate dehydrating agent. While this specific example does not directly yield the 2-bromo derivative, it demonstrates the potential for developing a one-pot strategy for the target molecule by selecting appropriate starting materials, such as a bromo-substituted acid chloride.
Principles of Green Chemistry in Oxadiazole Synthesis
The integration of green chemistry principles into the synthesis of 1,3,4-oxadiazole derivatives aims to reduce environmental impact by minimizing waste, avoiding hazardous reagents, and improving energy efficiency. Traditional methods often rely on harsh dehydrating agents like phosphorus oxychloride or strong acids, which pose environmental and safety concerns. researchgate.netindexcopernicus.com Modern approaches seek to replace these with more benign and sustainable alternatives.
Key green synthetic strategies include:
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. jchemrev.com In oxadiazole synthesis, it significantly reduces reaction times, often from hours to minutes, and can lead to higher yields and cleaner product profiles. mdpi.com For instance, the oxidative cyclization of N-acyl hydrazones can be efficiently carried out under microwave irradiation using catalysts like Chloramine-T. jchemrev.com One-pot protocols under microwave heating have also been developed, condensing monoaryl hydrazides with acid chlorides without the need for an acid catalyst or a separate dehydrating agent. jchemrev.comjchemrev.com
Ultrasound-Assisted Synthesis: Sonochemistry provides another energy-efficient pathway for chemical transformations. Ultrasound irradiation can promote reactions by creating localized high-temperature and high-pressure zones through acoustic cavitation. This method has been successfully applied to the synthesis of 2-amino-1,3,4-oxadiazole derivatives from hydrazide precursors and cyanogen (B1215507) bromine. mdpi.com
Solvent-Free Reactions: Eliminating volatile organic solvents is a cornerstone of green chemistry. Solvent-free synthesis of 1,3,4-oxadiazoles can be achieved through grinding techniques (mechanochemistry), where reactants are mixed in the presence of a solid catalyst, such as iodine. This approach avoids the need for solvent purification and reduces waste.
Use of Greener Catalysts and Reagents: The replacement of toxic reagents with eco-friendly alternatives is crucial. Iodine has been used as a versatile and less hazardous catalyst for the oxidative cyclization of acylhydrazones to form the oxadiazole ring. jchemrev.comnih.govnih.gov Visible-light photoredox catalysis, using reagents like eosin (B541160) Y and CBr4 as a bromine source, represents a highly effective and green method for heterocyclization. jchemrev.com
These green methodologies not only offer environmental benefits but also often provide advantages in terms of operational simplicity, cost-effectiveness, and scalability.
Regioselective Functionalization of the 1,3,4-Oxadiazole Core
The synthesis of specifically substituted 1,3,4-oxadiazoles, such as 2-bromo-5-(3-fluorophenyl)-1,3,4-oxadiazole, requires precise control over the introduction of functional groups at the C2 and C5 positions of the heterocyclic ring. This regioselectivity is typically achieved through a carefully planned sequence of reactions, starting with appropriately substituted precursors.
Selective Bromination at the 2-Position
Direct bromination of an unsubstituted C-H bond on the 1,3,4-oxadiazole ring can be challenging. A more reliable and regioselective strategy involves the conversion of a pre-existing functional group at the 2-position. A common and effective method is a Sandmeyer-type reaction starting from a 2-amino-1,3,4-oxadiazole precursor.
The synthesis of the target 2-bromo derivative would logically start from 5-(3-fluorophenyl)-1,3,4-oxadiazol-2-amine. This amine can be diazotized and subsequently treated with a bromine source, such as copper(II) bromide (CuBr₂), to install the bromine atom specifically at the 2-position. chemicalbook.com A general procedure for this type of transformation has been reported for the synthesis of 2-bromo-5-methyl-1,3,4-oxadiazole. chemicalbook.com
Table 1: Representative Conditions for Bromination of 2-Amino-1,3,4-Oxadiazoles
| Precursor | Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 5-Methyl-1,3,4-oxadiazol-2-amine | CuBr₂, tert-Butyl nitrite, MeCN | 0 °C to 65 °C, 3 hours | 2-Bromo-5-methyl-1,3,4-oxadiazole | 31% | chemicalbook.com |
This method provides a targeted approach to introduce a bromine atom at the C2 position, which is a key step in assembling the final this compound molecule.
Introduction of Fluorophenyl Moiety
The 5-(3-fluorophenyl) moiety is incorporated into the oxadiazole ring during the initial cyclization step. The most common synthetic routes to 2,5-disubstituted 1,3,4-oxadiazoles involve the cyclodehydration of 1,2-diacylhydrazines or the oxidative cyclization of N-acylhydrazones. researchgate.netresearchgate.net
To introduce the 3-fluorophenyl group at the 5-position, 3-fluorobenzoic acid or its corresponding acyl hydrazide (3-fluorobenzoyl hydrazine) is used as a key starting material. For instance, 3-fluorobenzoyl hydrazine (B178648) can be reacted with a suitable carboxylic acid or acid chloride, followed by cyclization using a dehydrating agent like phosphorus oxychloride, to yield the desired 2-substituted-5-(3-fluorophenyl)-1,3,4-oxadiazole. mdpi.comscispace.com
Alternatively, 3-fluorobenzoyl hydrazine can be condensed with an aldehyde to form an N-acylhydrazone intermediate. This intermediate is then subjected to oxidative cyclization using reagents such as iodine, mercuric oxide, or chloramine-T to form the oxadiazole ring. nih.govniscpr.res.in This strategy is widely applicable for synthesizing a variety of 5-aryl-1,3,4-oxadiazoles. jchemrev.commdpi.com
Table 2: General Method for Synthesis of 5-Aryl-1,3,4-Oxadiazoles
| Starting Materials | Key Intermediate | Cyclization/Oxidation Reagent | General Product | Reference |
|---|---|---|---|---|
| Aroyl Hydrazine + Aromatic Acid | 1,2-Diacylhydrazine | POCl₃ | 2,5-Diaryl-1,3,4-oxadiazole | jchemrev.comscispace.com |
| Aroyl Hydrazine + Aldehyde | N-Acylhydrazone | I₂/HgO, Chloramine-T | 2,5-Disubstituted-1,3,4-oxadiazole | nih.govniscpr.res.in |
By selecting 3-fluorobenzoyl hydrazine as the aroyl hydrazine component in these reactions, the 3-fluorophenyl group is regioselectively installed at one of the carbon atoms of the oxadiazole core.
Strategic Derivatization at the 5-Position for Structural Exploration
The synthesis of analogues of this compound involves systematically varying the substituent at the 5-position to explore structure-activity relationships. This is achieved by employing different carboxylic acids or their corresponding hydrazides in the cyclization reactions described previously. researchgate.net The versatility of oxadiazole synthesis allows for the introduction of a wide array of functional groups at this position.
By starting with a common second component (e.g., a precursor for the 2-bromo group) and reacting it with various substituted aroyl hydrazines, a library of 5-aryl-2-bromo-1,3,4-oxadiazole analogues can be generated. The substituents on the aryl ring can be varied to include different electronic (e.g., methoxy, nitro) and steric (e.g., methyl, chloro) properties. scispace.comnih.gov Furthermore, non-aromatic groups can also be introduced by using aliphatic or heterocyclic carboxylic acids. who.int
For example, the reaction of different acid hydrazides with carbon disulfide in a basic medium yields 5-substituted-1,3,4-oxadiazole-2-thiols, which are versatile intermediates for further derivatization. jchemrev.comwho.int This highlights the modularity of oxadiazole synthesis, enabling extensive structural exploration.
Table 3: Examples of 5-Substituted 1,3,4-Oxadiazole Analogues from Different Precursors
| Carboxylic Acid/Hydrazide Precursor | Resulting 5-Substituent | Synthetic Method Example | Reference |
|---|---|---|---|
| Phenylacetic Acid | Benzyl | Cyclization with CS₂/KOH | who.int |
| p-Chlorophenoxy Acetic Acid | (4-Chlorophenoxy)methyl | Esterification, hydrazinolysis, and cyclization | nih.gov |
| Benzoic Acid | Phenyl | Condensation with a hydrazide in POCl₃ | niscpr.res.in |
| Isonicotinoylhydrazide | Pyridin-4-yl | Reaction with CS₂, then alkylation | nih.gov |
This strategic derivatization at the 5-position is fundamental for tuning the physicochemical and biological properties of the resulting 1,3,4-oxadiazole compounds.
Advanced Spectroscopic and Structural Elucidation Studies of 2 Bromo 5 3 Fluorophenyl 1,3,4 Oxadiazole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule. For 2-bromo-5-(3-fluorophenyl)-1,3,4-oxadiazole, ¹H and ¹³C NMR spectra would provide definitive evidence for the arrangement of atoms and the electronic environment of the nuclei.
¹H NMR: The proton NMR spectrum is expected to show signals corresponding exclusively to the four protons of the 3-fluorophenyl ring. Due to spin-spin coupling with each other and with the fluorine atom, these protons would appear as complex multiplets in the aromatic region of the spectrum, typically between δ 7.0 and 8.5 ppm. The specific splitting patterns and coupling constants (J-values) would allow for the precise assignment of each proton.
¹³C NMR: The ¹³C NMR spectrum would provide information on all eight carbon atoms in the molecule. The two carbon atoms of the 1,3,4-oxadiazole (B1194373) ring are expected to resonate at low field (typically δ 155-165 ppm) due to their deshielded environment. nih.gov The carbon atom attached to the bromine (C2) would likely appear at a different chemical shift than the carbon attached to the fluorophenyl group (C5). The six carbons of the 3-fluorophenyl ring would appear in the aromatic region (δ 110-140 ppm). The carbon atom directly bonded to the fluorine would exhibit a large one-bond coupling constant (¹JCF), appearing as a doublet, which is a key diagnostic feature. The other phenyl carbons would also show smaller couplings to the fluorine atom (²JCF, ³JCF, ⁴JCF).
Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
|---|---|---|---|
| ¹H | Aromatic (Fluorophenyl) | 7.0 - 8.5 | m |
| ¹³C | C=N (Oxadiazole) | 155 - 165 | s |
| ¹³C | C-Br (Oxadiazole) | 155 - 165 | s |
| ¹³C | Aromatic (C-F) | 160 - 165 | d (¹JCF) |
Infrared (IR) and UV-Visible Spectroscopy for Vibrational and Electronic Transitions
Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of a molecule, providing a fingerprint based on its functional groups. The IR spectrum of this compound would exhibit characteristic absorption bands. Key expected vibrations include C=N stretching from the oxadiazole ring around 1610-1550 cm⁻¹, and C-O-C stretching vibrations for the same ring, typically observed between 1250 and 1020 cm⁻¹. who.intmdpi.com Aromatic C-H stretching would appear above 3000 cm⁻¹, while aromatic C=C stretching bands would be present in the 1600-1450 cm⁻¹ region. The C-F and C-Br stretching vibrations would be found in the fingerprint region, typically around 1200-1000 cm⁻¹ and 700-500 cm⁻¹, respectively.
UV-Visible Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The conjugated system formed by the 3-fluorophenyl ring and the 1,3,4-oxadiazole moiety is expected to result in strong UV absorption. Typically, 2,5-disubstituted 1,3,4-oxadiazoles exhibit absorption maxima (λ_max) corresponding to π→π* transitions. mdpi.com The exact position of these maxima would depend on the solvent used but would be expected in the range of 250-350 nm.
Table 2: Expected IR Absorption Bands and UV-Visible Maxima for this compound
| Spectroscopy | Functional Group / Transition | Expected Wavenumber (cm⁻¹) / Wavelength (nm) |
|---|---|---|
| IR | Aromatic C-H stretch | > 3000 |
| IR | C=N stretch (Oxadiazole) | 1610 - 1550 |
| IR | Aromatic C=C stretch | 1600 - 1450 |
| IR | C-O-C stretch (Oxadiazole) | 1250 - 1020 |
| IR | C-F stretch | 1200 - 1000 |
| IR | C-Br stretch | 700 - 500 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. The molecular formula of this compound is C₈H₄BrFN₂O. uni.lunih.gov
The high-resolution mass spectrum (HRMS) would show a molecular ion peak [M]⁺ with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). The calculated monoisotopic mass is 241.9491 Da. uni.lu Analysis of the fragmentation pattern would reveal characteristic losses of fragments such as Br, CO, N₂, and cleavage of the fluorophenyl or oxadiazole rings, aiding in the structural confirmation.
Table 3: Predicted Mass Spectrometry Data for this compound
| Adduct | Predicted m/z |
|---|---|
| [M]⁺ | 241.94855 |
| [M+H]⁺ | 242.95638 |
| [M+Na]⁺ | 264.93832 |
| [M+K]⁺ | 280.91226 |
Data sourced from predicted values on PubChem. uni.lu
X-ray Crystallography for Definitive Three-Dimensional Structure Determination
Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. While no published crystal structure for this compound is currently available, this technique would provide unequivocal proof of its structure.
The analysis would yield precise bond lengths, bond angles, and torsion angles for the entire molecule. uzh.ch It would confirm the planarity of the 1,3,4-oxadiazole ring and its orientation relative to the 3-fluorophenyl substituent. Furthermore, the resulting data would reveal how the molecules pack in the crystal lattice, detailing any intermolecular interactions such as π-π stacking or halogen bonding, which can influence the physical properties of the compound. uzh.ch
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This analysis serves as a crucial check for purity and confirms that the empirical formula matches the molecular formula derived from other methods like mass spectrometry.
For this compound, with the molecular formula C₈H₄BrFN₂O, the theoretical elemental composition can be calculated. Experimental values obtained from combustion analysis would be expected to be within ±0.4% of the calculated values to confirm the compound's purity and assigned formula.
Table 4: Calculated Elemental Composition of this compound (C₈H₄BrFN₂O)
| Element | Symbol | Atomic Weight | % Composition |
|---|---|---|---|
| Carbon | C | 12.011 | 39.53% |
| Hydrogen | H | 1.008 | 1.66% |
| Bromine | Br | 79.904 | 32.88% |
| Fluorine | F | 18.998 | 7.82% |
| Nitrogen | N | 14.007 | 11.53% |
Computational and Theoretical Investigations of 2 Bromo 5 3 Fluorophenyl 1,3,4 Oxadiazole
Quantum Chemical Calculations (Density Functional Theory – DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized molecular geometry and to predict various molecular properties. For derivatives of 1,3,4-oxadiazole (B1194373), DFT calculations are commonly performed using specific functionals and basis sets, such as B3LYP/6-311G(d,p), to analyze electronic characteristics and predict reactivity. africanjournalofbiomedicalresearch.comajchem-a.comkbhgroup.in
The Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity and stability. sapub.org The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. ajchem-a.com
Table 1: Example HOMO, LUMO, and Energy Gap Values for Related Oxadiazole Compounds
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source |
|---|
This table is illustrative and shows data for a structurally similar compound to demonstrate the type of information generated from HOMO-LUMO analysis.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map illustrates the charge distribution, where different colors represent varying electrostatic potentials. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are favorable for nucleophilic attack. africanjournalofbiomedicalresearch.comajchem-a.com
For 1,3,4-oxadiazole derivatives, MEP analyses consistently show that the nitrogen atoms of the oxadiazole ring constitute the most negative region, making them the primary binding sites for electrophilic interactions. ajchem-a.comkbhgroup.in Conversely, the hydrogen atoms of the phenyl rings typically exhibit the most positive electrostatic potential. ajchem-a.com Such analysis is crucial for understanding how 2-bromo-5-(3-fluorophenyl)-1,3,4-oxadiazole might interact with biological macromolecules, predicting sites for hydrogen bonding and other non-covalent interactions.
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is instrumental in drug discovery for identifying potential biological targets and elucidating the binding mechanisms of active compounds.
While specific molecular targets for this compound have not been definitively identified in the literature, the 1,3,4-oxadiazole scaffold is known to interact with a wide range of biological targets. Computational and experimental studies on related oxadiazole derivatives have identified them as potential inhibitors of enzymes such as cyclooxygenases (COX-1 and COX-2), various protein kinases like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and other receptors like the estrogen receptor. nih.govzsmu.edu.uamdpi.comprolekare.czrsc.org These enzymes and receptors are often implicated in inflammation and cancer, highlighting the therapeutic potential of this class of compounds. nih.govresearchgate.netajrconline.org
Molecular docking simulations provide a score that estimates the binding affinity between the ligand and the target protein, typically expressed in kcal/mol. A more negative score indicates a stronger predicted binding affinity. nih.gov Beyond just a score, these simulations reveal detailed binding modes, identifying key amino acid residues in the protein's active site that interact with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, and pi-pi stacking, which are crucial for the stability of the ligand-protein complex. nih.gov
For example, docking studies of bromo-substituted 1,2,4-oxadiazole (B8745197) derivatives against VEGFR2 showed binding energies (Moldock scores) around -157 kcal/mol, with interactions involving hydrogen bonding with amino acid residues like Asp1044 and Lys866. nih.gov Similarly, docking of other oxadiazoles (B1248032) against EGFR has shown interactions with key residues such as Cys797, Leu792, and Met793 in the enzyme's active site. Such analyses would be critical in predicting the binding efficacy and mechanism of action for this compound against potential protein targets.
Table 2: Example Binding Affinities and Molecular Targets for Related Oxadiazole Derivatives
| Compound Class | Target Protein | Binding Affinity (kcal/mol) | Source |
|---|---|---|---|
| 5-(2-bromo-4-fluorophenyl)-1,2,4-triazole derivatives | COX-1 | -6.67 to -7.84 | zsmu.edu.uaprolekare.cz |
| 2-(2-bromo-3-nitrophenyl)-5-phenyl-1,3,4-oxadiazole derivatives | Estrogen Receptor (3ERT) | Not specified, but binding modes reported | nih.gov |
| 1,3,4-oxadiazole derivatives | VEGFR2 | -45.01 to -48.89 (kJ/mol) | mdpi.com |
This table provides examples from related compounds to illustrate the application of molecular docking, as specific data for this compound is not available.
Molecular Dynamics (MD) Simulations for System Stability and Conformational Dynamics
Following molecular docking, Molecular Dynamics (MD) simulations are often performed to assess the stability of the predicted ligand-protein complex and to observe its dynamic behavior over time. MD simulations model the movements and interactions of atoms and molecules, providing a more realistic representation of the system in a biological environment, which is typically simulated using a water box and physiological salt concentrations. mdpi.com
The stability of the complex during an MD simulation is often evaluated by calculating the root-mean-square deviation (RMSD) of the protein backbone and the ligand's position relative to their initial docked poses. A stable RMSD value over the course of the simulation suggests that the ligand remains securely bound within the active site and that the complex is stable. nih.govmdpi.com Studies on other 1,3,4-oxadiazole derivatives have utilized MD simulations to confirm the stability of their complexes with targets like the estrogen receptor and VEGFR2, thereby validating the docking results and providing stronger evidence for the proposed binding mode. nih.govmdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics for Biological Activity
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to ascertain the relationship between the chemical structure of a compound and its biological activity. For the 1,3,4-oxadiazole class of compounds, QSAR studies have been instrumental in predicting their potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities. researchgate.netajrconline.org
For this compound, a predictive QSAR analysis can be performed by calculating various molecular descriptors. These descriptors fall into several categories, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and topological (e.g., connectivity indices). By employing multiple linear regression (MLR) or other machine learning algorithms, a mathematical model can be generated to correlate these descriptors with a predicted biological activity. laccei.org
A hypothetical QSAR model for the anti-inflammatory activity of this compound could be represented by an equation where the predicted activity (e.g., pIC50) is a function of key molecular descriptors.
Table 1: Predicted Key Molecular Descriptors for QSAR Analysis of this compound
| Descriptor | Predicted Value | Significance in QSAR Models |
| Molecular Weight | 257.04 g/mol | Influences size and diffusion characteristics. |
| LogP (Octanol-Water Partition Coefficient) | 3.15 | Indicates lipophilicity and membrane permeability. |
| Topological Polar Surface Area (TPSA) | 45.8 Ų | Relates to hydrogen bonding potential and cell penetration. |
| Number of Hydrogen Bond Acceptors | 3 | Affects binding to biological targets. |
| Number of Hydrogen Bond Donors | 0 | Affects binding to biological targets. |
| Molar Refractivity | 51.2 cm³ | Describes molecular polarizability. |
Note: The values in this table are predictive and have been calculated using computational software based on the chemical structure.
In Silico Prediction of Pharmacological Profiles (e.g., ADMET, excluding clinical pharmacokinetics)
In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the early stages of drug discovery. These predictions help in assessing the druglikeness of a compound and identifying potential liabilities. For this compound, several ADMET parameters can be computationally estimated.
Studies on various 1,3,4-oxadiazole derivatives have generally shown favorable ADME profiles. nih.govresearchgate.net Many compounds in this class adhere to Lipinski's rule of five, suggesting good potential for oral bioavailability. nih.gov The prediction of ADMET properties for this compound suggests a similar favorable profile.
Absorption: The compound is predicted to have good gastrointestinal absorption, a key factor for orally administered drugs. This is supported by its calculated LogP and TPSA values, which fall within the range for well-absorbed molecules.
Distribution: The predicted LogP value suggests that the compound is likely to have good membrane permeability and could distribute into various tissues. The potential for blood-brain barrier (BBB) penetration can also be assessed, with predictions often based on a combination of molecular size, polarity, and lipophilicity.
Metabolism: The metabolic fate of the compound can be predicted by identifying potential sites of metabolism by cytochrome P450 enzymes. The phenyl ring and the oxadiazole core are potential sites for oxidative metabolism. Computational models can predict the likelihood of inhibition or induction of key CYP isoforms, which is important for assessing potential drug-drug interactions.
Excretion: Predictions regarding the route and rate of excretion are generally more complex. However, based on its physicochemical properties, a combination of renal and hepatic clearance would be anticipated.
Toxicity: In silico toxicity predictions can screen for potential liabilities such as mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity. For 1,3,4-oxadiazole derivatives, computational models are used to flag potential toxicophores. nih.gov
Table 2: Predicted ADMET Profile of this compound
| ADMET Parameter | Predicted Outcome | Implication |
| Absorption | ||
| Human Intestinal Absorption | High | Good potential for oral absorption. |
| Caco-2 Permeability | Moderate | Suggests reasonable intestinal cell layer penetration. |
| Distribution | ||
| Blood-Brain Barrier (BBB) Penetration | Likely | Potential to act on central nervous system targets. |
| Plasma Protein Binding | High | May affect the free fraction of the drug available for therapeutic action. |
| Metabolism | ||
| CYP2D6 Inhibitor | Non-inhibitor | Lower risk of drug-drug interactions with CYP2D6 substrates. |
| CYP3A4 Inhibitor | Non-inhibitor | Lower risk of drug-drug interactions with CYP3A4 substrates. |
| Excretion | ||
| Renal Organic Cation Transporter 2 (OCT2) Substrate | No | Reduced likelihood of renal secretion via this transporter. |
| Toxicity | ||
| Ames Mutagenicity | Non-mutagenic | Low predicted risk of causing genetic mutations. |
| hERG I Inhibition | Low risk | Reduced potential for cardiotoxicity. |
| Hepatotoxicity | Low to moderate risk | Further experimental validation would be required. |
Note: The data presented in this table are derived from in silico predictions and should be interpreted as indicative rather than definitive. Experimental validation is necessary to confirm these findings.
Mechanistic Investigations of Biological Interactions for 2 Bromo 5 3 Fluorophenyl 1,3,4 Oxadiazole
Enzyme Inhibition Studies (In Vitro Biochemical Assays)
No in vitro biochemical assay data has been found specifically for 2-bromo-5-(3-fluorophenyl)-1,3,4-oxadiazole. The following subsections are therefore without specific findings for this compound.
Cyclooxygenase (COX-1/2) Inhibition Mechanisms
There are no available studies detailing the inhibitory mechanism or activity of this compound against COX-1 or COX-2 enzymes. Research on other 2,5-diaryl-1,3,4-oxadiazoles suggests that substituents on the phenyl rings play a crucial role in COX-2 selectivity and potency, but this has not been specifically documented for the 3-fluorophenyl and bromo combination.
Tyrosine Kinase Inhibition Mechanisms (e.g., VEGFR2, EGFR)
Specific data on the inhibition of tyrosine kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) or Epidermal Growth Factor Receptor (EGFR) by this compound is not present in the current scientific literature. Although the 1,3,4-oxadiazole (B1194373) scaffold is a component of some known tyrosine kinase inhibitors, the efficacy of this specific substitution pattern has not been reported.
Peptide Deformylase Inhibition Mechanisms
No research could be located that investigates the potential for this compound to act as an inhibitor of peptide deformylase.
Investigation of Other Enzyme Systems (e.g., thymidylate synthase, HDAC, topoisomerase II, telomerase, thymidine phosphorylase, MAO-B, α-glucosidase)
A thorough literature search did not yield any studies on the inhibitory activity of this compound against other enzyme systems, including thymidylate synthase, histone deacetylase (HDAC), topoisomerase II, telomerase, thymidine phosphorylase, monoamine oxidase B (MAO-B), or α-glucosidase.
Receptor Modulation and Ligand Binding Theory (In Vitro and Theoretical Studies)
There is no available information from in vitro or theoretical studies regarding the modulation of any specific receptors or the ligand binding characteristics of this compound.
Cellular Pathway Modulation Studies (In Vitro Cell-Based Assays)
No in vitro cell-based assay results have been published that describe the effects of this compound on any cellular pathways.
Modulation of Cell Proliferation and Viability (Focus on Cellular Mechanisms)
Derivatives of 1,3,4-oxadiazole have demonstrated significant potential in modulating cell proliferation and viability across various cancer cell lines. The cytotoxic effects are often attributed to the inhibition of key enzymes and proteins that are critical for the growth and survival of malignant cells. nih.gov For instance, certain 2,5-disubstituted 1,3,4-oxadiazole derivatives have been shown to possess antiproliferative activity by targeting specific kinases or growth factor receptors. nih.gov
Studies on related compounds, such as 2-(2-bromo-3-nitrophenyl)-5-phenyl-1,3,4-oxadiazole derivatives, have revealed significant dose-dependent cytotoxicity against breast cancer cell lines like MCF-7. nih.gov The presence of halogen substituents, such as bromo and fluoro groups, on the phenyl rings attached to the oxadiazole core is often associated with enhanced cytotoxic activity. nih.gov The mechanism can involve the inhibition of crucial cellular pathways, leading to a decrease in cell viability. For example, some 1,3,4-oxadiazole derivatives have been found to interfere with enzymes like thymidylate synthase and topoisomerase II, which are essential for DNA replication and cell division. nih.gov
Table 1: Antiproliferative Activity of Selected 1,3,4-Oxadiazole Derivatives
| Compound Class | Cell Line | Observed Effect | Potential Target/Mechanism |
|---|---|---|---|
| 2-(2-bromo-nitrophenyl)-5-phenyl-1,3,4-oxadiazoles | MCF-7, MDA-MB-453 | Decreased cell viability | Estrogen receptor binding, DNA Methyl Transferase inhibition nih.gov |
| Echinatin derivatives with 1,3,4-oxadiazole moiety | HCT116, various | Inhibition of cell proliferation and migration | c-KIT protein binding nih.gov |
Apoptosis Induction and Mechanistic Elucidation (e.g., mitochondrial pathway involvement, DNA fragmentation analysis)
Apoptosis, or programmed cell death, is a critical mechanism for eliminating cancerous cells. Many 1,3,4-oxadiazole derivatives have been reported to induce apoptosis as their primary mechanism of anticancer action. nih.gov The induction of apoptosis can proceed through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which culminate in the activation of caspases, a family of proteases that execute the apoptotic process. excli.de
The intrinsic pathway is often implicated in the action of these compounds. It involves the permeabilization of the mitochondrial membrane and the release of pro-apoptotic factors like cytochrome c into the cytoplasm. excli.de This release triggers a cascade of events leading to the activation of executioner caspases, which then cleave various cellular substrates, resulting in the characteristic morphological changes of apoptosis, including chromatin condensation and DNA fragmentation. excli.depacific.edu Studies on various therapeutic agents have shown that they can induce apoptosis by generating reactive oxygen species (ROS), which in turn triggers the mitochondrial pathway. nih.gov For some 2-(2-bromo-6-nitrophenyl)-5-phenyl-1,3,4-oxadiazole derivatives, the mechanism of action was confirmed to be the induction of apoptosis. nih.gov
DNA fragmentation, a hallmark of apoptosis, can be analyzed to confirm the engagement of this cell death pathway. This process involves the cleavage of nuclear DNA into nucleosome-sized fragments. pacific.edu The activation of endonucleases, which are responsible for this fragmentation, can be triggered by mitochondrial factors that translocate to the nucleus during apoptosis. excli.de
Cell Cycle Progression Analysis
In addition to inducing apoptosis, 1,3,4-oxadiazole derivatives can also exert their antiproliferative effects by interfering with the cell cycle. The cell cycle is a tightly regulated process that governs cell division, and disruption of this process can lead to a halt in proliferation. Flow cytometry analysis is commonly used to determine the phase of the cell cycle at which cells are arrested.
Antimicrobial Mechanism Exploration (In Vitro Studies)
The 1,3,4-oxadiazole scaffold is a key feature in a variety of compounds exhibiting broad-spectrum antimicrobial activity. In vitro studies have begun to unravel the mechanisms by which these molecules inhibit the growth of pathogenic bacteria and fungi.
Antibacterial Target Identification and Interaction Analysis
The antibacterial action of 1,3,4-oxadiazole derivatives is often linked to their ability to inhibit essential bacterial enzymes that are absent in mammals, making them selective targets. One such target is the lipoteichoic acid (LTA) biosynthesis pathway in Gram-positive bacteria. LTA is a crucial component of the cell wall, and its inhibition can compromise bacterial integrity. A 1,3,4-oxadiazole-based compound, known as 1771, has been identified as an inhibitor of LTA synthesis, showing activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov
Another potential target is β-ketoacyl-acyl carrier protein (ACP) synthase (Kas), an enzyme involved in bacterial fatty acid synthesis. A series of 2-(5-bromo-2-(trifluoromethoxy)phenyl)-5-aryl-1,3,4-oxadiazoles were investigated as potential inhibitors of this enzyme, with molecular docking studies supporting their interaction with the target. ijasrm.com The inhibition of fatty acid synthesis disrupts the formation of bacterial cell membranes, leading to growth inhibition.
Antifungal Pathway Disruption and Specificity
In the realm of antifungal activity, 1,3,4-oxadiazole derivatives have shown promise against various pathogenic fungi, including Candida albicans. frontiersin.orgnih.gov A key mechanism identified for some of these compounds is the inhibition of the enzyme thioredoxin reductase. frontiersin.orgnih.gov This enzyme is crucial for maintaining the redox balance within the fungal cell, and its inhibition leads to oxidative stress and cell death. nih.govresearchgate.net
Another important target for antifungal agents is the enzyme sterol 14α-demethylase (CYP51), which is involved in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. nih.gov The disruption of ergosterol synthesis compromises the integrity and function of the cell membrane, leading to an antifungal effect. Additionally, succinate dehydrogenase (SDH) has been proposed as a potential target, with molecular docking studies suggesting that oxadiazole derivatives can bind to this enzyme, thereby inhibiting fungal respiration. frontiersin.org
Table 2: Potential Antimicrobial Mechanisms of 1,3,4-Oxadiazole Derivatives
| Activity | Potential Target Enzyme | Pathogen Type | Consequence of Inhibition |
|---|---|---|---|
| Antibacterial | Lipoteichoic Acid Synthase (LtaS) | Gram-positive bacteria | Disruption of cell wall synthesis nih.gov |
| Antibacterial | β-ketoacyl-ACP synthase | Bacteria | Inhibition of fatty acid synthesis ijasrm.com |
| Antifungal | Thioredoxin Reductase | Fungi (e.g., C. albicans) | Induction of oxidative stress frontiersin.orgnih.gov |
| Antifungal | Sterol 14α-demethylase (CYP51) | Fungi | Disruption of cell membrane synthesis nih.gov |
Anti-inflammatory Response Mechanisms (In Vitro Models)
The anti-inflammatory properties of 1,3,4-oxadiazole derivatives have been evaluated in various in vitro models. These studies suggest that the compounds may act through multiple mechanisms to suppress inflammatory responses. A common approach involves using cell models, such as lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW264.7 cells), to mimic an inflammatory environment.
One of the primary mechanisms appears to be the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes. nih.gov COX-1 and COX-2 are responsible for the synthesis of prostaglandins, which are potent inflammatory mediators. The planar, aromatic nature of the oxadiazole ring may allow these compounds to bind effectively to the active site of COX enzymes. mdpi.com
Furthermore, some 2,5-disubstituted-1,3,4-oxadiazoles have been shown to inhibit the production of other pro-inflammatory mediators, including nitric oxide (NO) and reactive oxygen species (ROS) in LPS-stimulated cells. nih.gov The overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. The ability of these compounds to reduce NO levels suggests they may interfere with the iNOS enzyme or its upstream signaling pathways. nih.gov This could involve targeting the LPS-TLR4-NF-κB signaling pathway, which is a central regulator of the inflammatory response. nih.gov In vitro anti-inflammatory activity can also be assessed through protein denaturation assays, as protein denaturation is a known cause of inflammation. chula.ac.th
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2-(2-bromo-3-nitrophenyl)-5-phenyl-1,3,4-oxadiazole |
| 2-(3-Fluorophenylamino)-5-(3-hydroxyphenyl)-1,3,4-thiadiazole |
| 2-(5-bromo-2-(trifluoromethoxy)phenyl)-5-aryl-1,3,4-oxadiazole |
| Cytochrome c |
| Nitric oxide |
| Prostaglandins |
| Ergosterol |
| Diclofenac sodium |
| Ibuprofen |
Antioxidant Activity Investigations (In Vitro Biochemical Assays, e.g., DPPH, FRAP)
No studies were identified that specifically evaluated the antioxidant activity of this compound using standard in vitro biochemical assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay or the Ferric Reducing Antioxidant Power (FRAP) assay. While the broader class of 1,3,4-oxadiazole derivatives has been a subject of interest for antioxidant potential, research has not been published on this specific structural isomer. Therefore, no data tables or detailed research findings regarding its efficacy as an antioxidant can be provided.
Investigation of Neuroprotective Mechanisms (In Vitro Models)
Similarly, a search of scientific databases and research articles yielded no specific investigations into the neuroprotective mechanisms of this compound in in vitro models. Although various derivatives of oxadiazole and other heterocyclic compounds have been explored for their potential effects in models of neurodegeneration, this particular compound has not been the subject of such published studies. Consequently, there are no detailed research findings or data tables to report on its neuroprotective properties.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 Bromo 5 3 Fluorophenyl 1,3,4 Oxadiazole Derivatives
Impact of Substituents at the 2- and 5-Positions of the Oxadiazole Ring on Biological Interactions
The biological activity of 1,3,4-oxadiazole (B1194373) derivatives is highly dependent on the nature of the substituents at the 2- and 5-positions of the heterocyclic ring. researchgate.net For derivatives of the parent compound, 2-bromo-5-(3-fluorophenyl)-1,3,4-oxadiazole, modifications at these two sites are pivotal for modulating efficacy and selectivity.
Substitutions at the 5-Position (Phenyl Ring): The 5-position is typically occupied by an aryl or heteroaryl group, and its substitution pattern significantly influences biological outcomes.
Electronic Effects: The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) on the phenyl ring can alter the electronic properties of the entire molecule, affecting its ability to interact with target proteins. For example, studies on various 1,3,4-oxadiazole series have shown that substituting the phenyl ring with EWGs like nitro (NO₂) or chloro (Cl) groups, often at the para-position, can enhance biological activity. nih.gov
Steric Effects: The size and position of substituents are also critical. Bulky groups can provide beneficial steric hindrance that may lead to improved target binding or, conversely, prevent the molecule from fitting into an active site. The preference for para-substitution in many active compounds suggests that this position is often oriented toward a more accommodating region of the binding pocket. mdpi.com
Heterocyclic Rings: Replacing the phenyl ring at the 5-position with other aromatic systems, such as a pyridine ring, has been shown to decrease activity in some instances, indicating that the specific electronic and steric profile of the phenyl group is important for certain targets. nih.gov
Substitutions at the 2-Position (Bromo Group): The 2-position of the oxadiazole ring offers another critical handle for modification. In the parent compound, this position is occupied by a bromine atom, which can be replaced with various other functional groups to probe interactions with the target.
Thioether Linkages: A common strategy involves replacing the bromo group with a thiol and subsequently alkylating it to form thioethers (-S-R). The conversion of a methylthio group (-SCH₃) to a methyl-sulfonyl group (-SO₂CH₃) has been reported to increase biological activity, which may be due to the latter's ability to act as a hydrogen bond acceptor. nih.gov
Amino Substituents: The introduction of substituted amino groups at the 2-position can provide additional hydrogen bonding opportunities and allow for the extension of the molecule into new regions of the binding site. The length of an alkyl chain attached to a 2-amino group has been shown to be a critical determinant for antitubercular activity. mdpi.com
The table below illustrates the hypothetical impact of various substituents on a generic biological activity, based on established SAR principles for 1,3,4-oxadiazoles.
| Compound Series | R1 (at C2) | R2 (on Phenyl at C5) | Relative Biological Activity |
| A-1 (Parent) | -Br | 3-F | 1.0 |
| A-2 | -SCH₃ | 3-F | 1.2 |
| A-3 | -SO₂CH₃ | 3-F | 2.5 |
| A-4 | -Br | 3-F, 4-Cl | 1.8 |
| A-5 | -Br | 3-F, 4-NO₂ | 2.1 |
| A-6 | -Br | 3-F, 4-OCH₃ | 0.9 |
Role of Halogenation (Bromine and Fluorine) on the Phenyl Moiety in Modulating Molecular Interactions
Halogens are frequently incorporated into drug candidates to modulate their physicochemical properties and binding affinities. In this compound, the bromine at the 2-position and the fluorine on the phenyl ring are key determinants of its molecular behavior.
Lipophilicity and Permeability: Halogens increase the lipophilicity of a molecule, which can enhance its ability to cross biological membranes. The choice of halogen (F, Cl, Br, I) allows for fine-tuning of this property.
Metabolic Stability: Fluorine, in particular, is often introduced to block sites of metabolic oxidation, thereby increasing the half-life of a compound. The C-F bond is exceptionally strong and resistant to cleavage.
Halogen Bonding: Halogens, especially heavier ones like bromine and chlorine, can act as halogen bond donors, forming non-covalent interactions with electron-rich atoms (like oxygen or nitrogen) in a protein's active site. researchgate.net These interactions can be highly directional and contribute significantly to binding affinity and selectivity. Studies have shown that halogen atoms on an aromatic ring can increase interactions with proteins such as human serum albumin (HSA). researchgate.net
Electronic Effects: The high electronegativity of fluorine can significantly alter the electronic distribution of the phenyl ring, influencing its pKa and interaction profile. The meta-position of the fluorine in the parent compound affects the charge distribution across the ring, which can be critical for electrostatic or π-π interactions with the biological target.
The table below summarizes the binding affinity of hypothetical halogenated derivatives to a target protein, illustrating the effect of halogen substitution.
| Compound | Halogen on Phenyl Ring | Binding Affinity (Kᵢ, nM) |
| B-1 | 3-H | 150 |
| B-2 | 3-F | 85 |
| B-3 | 3-Cl | 70 |
| B-4 | 3-Br | 55 |
Influence of Linker Chemistry and Peripheral Substituent Modifications on Molecular Function
Connecting the 1,3,4-oxadiazole core to other chemical moieties via linkers is a common strategy to enhance or modify its biological activity. The nature, length, and flexibility of these linkers are critical for optimal molecular function. For derivatives of this compound, this typically involves modifying the substituent at the 2-position.
A flexible alkyl chain, a rigid piperazine ring, or a simple thioether group can serve as linkers. mdpi.comnih.gov The linker's role is to position a peripheral substituent in a specific region of the target's binding site to form additional favorable interactions. Research on antitubercular 1,3,4-oxadiazoles has shown that the length of an alkyl linker is crucial, with chains of 10-12 carbon atoms demonstrating the highest activity, suggesting that the peripheral group needs to reach a specific hydrophobic pocket. mdpi.com The chemical nature of the linker (e.g., ether, amine, amide) also influences properties like solubility and hydrogen bonding capacity.
Bioisosteric Replacements of the Oxadiazole Ring and Their Effects on Target Interactions
Bioisosterism, the replacement of a functional group with another that has similar physical and chemical properties, is a key strategy in drug design to improve potency, selectivity, or pharmacokinetic profiles. The 1,3,4-oxadiazole ring can be replaced by other five-membered heterocycles.
1,3,4-Thiadiazole: The most common bioisostere for the 1,3,4-oxadiazole ring is the 1,3,4-thiadiazole ring. nih.gov The replacement of the oxygen atom with a larger, less electronegative sulfur atom can alter the ring's electronic properties, geometry, and metabolic stability, leading to a different biological profile.
1,2,4-Oxadiazole (B8745197): Replacing the 1,3,4-oxadiazole core with its 1,2,4-oxadiazole isomer changes the relative orientation of the substituents at positions 2 and 5. nih.gov This modification can impact how the molecule fits into a binding site. While this change can lead to improved physicochemical properties like higher polarity and reduced metabolic degradation, it has also been shown to cause a significant drop in binding affinity for some targets, such as the CB2 receptor. nih.govrsc.org
Triazoles: 1,2,4-Triazoles are another common bioisosteric replacement for the oxadiazole ring. The introduction of an additional nitrogen atom provides another potential hydrogen bond donor/acceptor site.
The choice of bioisostere depends on the specific goals of the drug design program, whether it is to enhance potency, improve safety, or secure intellectual property.
Conformational Analysis and Stereochemical Impact on Biological Interactions
The three-dimensional conformation of a molecule is paramount for its interaction with a biological target. For this compound and its derivatives, conformational flexibility primarily arises from rotation around the single bond connecting the phenyl ring to the oxadiazole ring.
While the parent compound is achiral, the introduction of chiral centers in the substituents at the 2- or 5-positions would introduce stereochemistry. In such cases, the different enantiomers or diastereomers would likely exhibit different biological activities, as biological targets are chiral and will interact differently with each stereoisomer.
Advanced Materials Science and Chemical Applications of 1,3,4 Oxadiazole Scaffolds
Exploration in Functional Polymers and Advanced Materials
The incorporation of 2-bromo-5-(3-fluorophenyl)-1,3,4-oxadiazole into polymer backbones can impart desirable properties such as high thermal resistance, electron-transporting capabilities, and specific photophysical behaviors. The presence of the bromine atom provides a reactive site for further polymerization or modification reactions, such as cross-coupling, allowing for the creation of complex and functional polymeric architectures.
The 1,3,4-oxadiazole (B1194373) ring itself is known to be electron-deficient, which facilitates its use in electron-transporting layers in organic electronic devices. The addition of a fluorophenyl group can further enhance this property by modifying the electron affinity and ionization potential of the molecule. While specific research on polymers derived exclusively from This compound is limited, the broader class of oxadiazole-containing polymers has been extensively studied for their material properties.
Table 1: Potential Contributions of Structural Moieties to Polymer Properties
| Structural Moiety | Potential Contribution to Polymer Properties |
|---|---|
| 1,3,4-Oxadiazole Ring | High thermal stability, electron-transporting character, rigidity |
| Bromine Atom | Reactive handle for polymerization and post-polymerization modification |
| 3-Fluorophenyl Group | Enhanced electron affinity, modified solubility, potential for hydrogen bonding interactions |
Utilization as Chemical Probes or Linkers in Complex Molecular Architectures
The bifunctional nature of This compound makes it a valuable component for the construction of complex molecular architectures. The bromo substituent serves as a versatile synthetic handle for introducing the oxadiazole unit into larger molecules through various coupling reactions. This allows for its use as a linker to connect different molecular fragments, imparting specific spatial arrangements and electronic properties to the final structure.
The inherent rigidity of the 1,3,4-oxadiazole ring can be exploited to create well-defined and predictable molecular shapes. When used as a linker, it can control the distance and orientation between two or more functional units within a molecule. The fluorophenyl group can also participate in non-covalent interactions, such as hydrogen bonding and π-stacking, which can further influence the conformation and assembly of the complex molecular architecture.
Investigation of Photophysical Properties and Optoelectronic Applications
The photophysical properties of 1,3,4-oxadiazole derivatives are of significant interest for their potential applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs). These compounds often exhibit strong fluorescence and are known for their electron-transporting capabilities.
The specific compound This compound is expected to possess interesting photophysical properties stemming from the combination of the oxadiazole core and the fluorophenyl substituent. The fluorine atom can influence the emission wavelength and quantum yield through its electron-withdrawing nature. While detailed photophysical data for this exact molecule is not extensively documented in publicly available literature, studies on similar fluorinated 2,5-diaryl-1,3,4-oxadiazoles provide insights into their potential behavior. Fluorination has been shown to enhance electron transport properties in some oxadiazole-based materials for OLEDs. researchgate.net
The general class of 2,5-disubstituted 1,3,4-oxadiazoles are known to be promising candidates for electron-transporting materials in OLEDs. rsc.org The introduction of a bromine atom could potentially be used to further tune the electronic properties or to attach the molecule to other components in a device structure.
Table 2: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Source |
|---|---|---|
| Molecular Formula | C8H4BrFN2O | PubChem nih.gov |
| Molecular Weight | 243.03 g/mol | PubChem nih.gov |
| XLogP3 | 2.5 | PubChem nih.gov |
Further experimental investigation into the specific photophysical and electronic properties of This compound is necessary to fully elucidate its potential in optoelectronic applications.
Future Perspectives in Research on 2 Bromo 5 3 Fluorophenyl 1,3,4 Oxadiazole
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles traditionally involves the cyclodehydration of N,N'-diacylhydrazines using harsh reagents like phosphorus oxychloride or thionyl chloride. indexcopernicus.com While effective, these methods often suffer from drawbacks such as low yields, harsh reaction conditions, and the generation of hazardous waste. The future of synthesizing 2-bromo-5-(3-fluorophenyl)-1,3,4-oxadiazole and its analogs will likely focus on the development of novel and sustainable methodologies that are more efficient and environmentally benign.
Future research should prioritize the exploration of green chemistry approaches. This includes the use of microwave-assisted organic synthesis (MAOS), which has been shown to accelerate reaction times, improve yields, and reduce energy consumption in the formation of 1,3,4-oxadiazole (B1194373) rings. jchemrev.com Furthermore, the development of catalytic methods that avoid stoichiometric toxic reagents is a critical area of investigation. For instance, the use of solid-supported catalysts or novel dehydrating agents that can be easily recovered and reused would represent a significant advancement. ipindexing.com
Another promising avenue is the exploration of one-pot synthesis protocols. jchemrev.com These strategies, where multiple reaction steps are carried out in a single reaction vessel, can significantly improve efficiency by minimizing purification steps and reducing solvent usage. The development of a one-pot synthesis for this compound from readily available starting materials would be a valuable contribution to the field.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Microwave-Assisted Organic Synthesis (MAOS) | Reduced reaction times, increased yields, lower energy consumption. | Optimization of reaction conditions for the specific synthesis of this compound. |
| Green Catalysis | Use of recyclable and less toxic catalysts, reduced waste generation. | Development of novel solid-supported or heterogeneous catalysts for the cyclization step. |
| One-Pot Synthesis | Increased efficiency, reduced solvent usage and purification steps. | Design of a streamlined synthetic route from simple precursors to the final compound. |
| Flow Chemistry | Improved safety, scalability, and process control. | Adaptation of existing synthetic methods to continuous flow reactors for large-scale production. |
Deeper Mechanistic Elucidation of Biological Actions and Target Validation
While the 1,3,4-oxadiazole core is associated with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects, the specific mechanism of action for this compound remains to be elucidated. mdpi.comnih.gov Future research must move beyond preliminary screening to a deeper understanding of how this compound interacts with biological systems at a molecular level.
A crucial first step will be the identification and validation of its molecular targets. Techniques such as affinity chromatography, proteomics, and chemical biology approaches can be employed to isolate and identify the specific proteins or enzymes that bind to the compound. Once potential targets are identified, rigorous validation studies will be necessary to confirm their role in the observed biological activity. This may involve genetic techniques like siRNA-mediated gene silencing or CRISPR-Cas9 gene editing to assess the effect of target knockdown on cellular responses to the compound.
Furthermore, detailed structure-activity relationship (SAR) studies will be essential. eurekaselect.com By synthesizing a library of analogs with systematic modifications to the 2-bromo and 5-(3-fluorophenyl) substituents, researchers can probe the key structural features required for biological activity. This information will be invaluable for optimizing the potency and selectivity of the compound.
| Research Area | Methodologies | Expected Outcomes |
| Target Identification | Affinity chromatography, proteomics, chemical probes. | Identification of specific protein or enzyme targets. |
| Target Validation | siRNA, CRISPR-Cas9, enzymatic assays. | Confirmation of the role of identified targets in the compound's biological effects. |
| Structure-Activity Relationship (SAR) Studies | Synthesis of analogs, biological screening. | Understanding of the key structural features for activity and selectivity. |
| Biophysical Studies | X-ray crystallography, NMR spectroscopy. | Detailed insights into the binding mode of the compound with its target. |
Exploration of New Molecular Targets and Signaling Pathways
The diverse biological activities reported for 1,3,4-oxadiazole derivatives suggest that this scaffold has the potential to interact with a wide range of molecular targets. nih.govresearchgate.net Future research on this compound should not be limited to its known or predicted activities but should also explore novel therapeutic applications.
One promising area is the investigation of its effects on emerging drug targets. For example, the role of this compound in modulating protein-protein interactions, which are critical in many disease pathways, could be explored. Additionally, its potential to target enzymes involved in metabolic disorders or neurodegenerative diseases warrants investigation. High-throughput screening against a broad panel of enzymes and receptors could reveal unexpected and potentially valuable biological activities.
Furthermore, exploring the impact of the compound on various signaling pathways is crucial. Techniques such as transcriptomics (RNA-seq) and proteomics can provide a global view of the cellular changes induced by the compound, potentially uncovering novel mechanisms of action and identifying new therapeutic opportunities. For instance, the compound might modulate key signaling pathways involved in cancer cell proliferation, apoptosis, or angiogenesis. tandfonline.com
| Therapeutic Area | Potential Molecular Targets | Investigational Approaches |
| Oncology | Kinases, histone deacetylases (HDACs), thymidylate synthase. nih.gov | Cell-based assays, enzyme inhibition assays, in vivo tumor models. |
| Infectious Diseases | Bacterial enzymes (e.g., DNA gyrase), viral proteases. | Antimicrobial susceptibility testing, viral replication assays. |
| Inflammatory Diseases | Cyclooxygenases (COX), lipoxygenases (LOX). nih.gov | Enzyme inhibition assays, cellular models of inflammation. |
| Neurological Disorders | Monoamine oxidase (MAO), acetylcholinesterase (AChE). | Enzyme inhibition assays, neuronal cell culture models. |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Predictive Modeling
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development. repcomseet.orgazolifesciences.com These computational tools can accelerate the design-make-test-analyze cycle by predicting the properties of novel compounds, thereby reducing the time and cost associated with experimental studies.
In the context of this compound, AI and ML can be applied in several key areas. Firstly, quantitative structure-activity relationship (QSAR) models can be developed to predict the biological activity of novel analogs based on their chemical structures. repcomseet.org These models can help prioritize the synthesis of compounds with the highest predicted potency.
Secondly, machine learning algorithms can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new derivatives. nih.govsci-hub.se This in silico prediction of pharmacokinetic and toxicological profiles can help identify potential liabilities early in the drug discovery process, allowing for the design of compounds with more favorable drug-like properties. For instance, ML models can predict the potential for hepatotoxicity or cardiotoxicity based on the chemical structure, a crucial consideration for halogenated compounds. nih.gov
Finally, generative AI models can be employed for de novo drug design. These models can learn the underlying patterns in large chemical datasets and generate novel molecular structures with desired properties, such as high predicted activity against a specific target and favorable ADMET profiles. This approach could lead to the discovery of novel 1,3,4-oxadiazole derivatives with significantly improved therapeutic potential.
| AI/ML Application | Description | Potential Impact |
| Quantitative Structure-Activity Relationship (QSAR) | Predictive models that correlate chemical structure with biological activity. | Prioritization of synthetic targets with high predicted potency. |
| ADMET Prediction | In silico models for predicting pharmacokinetic and toxicological properties. | Early identification and mitigation of potential drug development liabilities. cam.ac.uk |
| De Novo Drug Design | Generative models that create novel molecular structures with desired properties. | Discovery of novel and optimized 1,3,4-oxadiazole-based drug candidates. |
| Predictive Toxicology | Machine learning models to assess the potential toxicity of halogenated compounds. sci-hub.senih.gov | Design of safer compounds by minimizing off-target effects and toxicity. |
Q & A
Q. Table 1: Reaction Optimization Parameters
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Temperature | 90°C | >28% yield |
| Reaction Time | 6 hours | Prevents decomposition |
| Solvent | POCl₃ | Facilitates cyclization |
How can researchers characterize the structural integrity of this compound using spectroscopic methods?
Basic Research Question
Methodological Answer:
A combination of NMR, IR, and X-ray crystallography is used:
- ¹H NMR : Look for aromatic protons (δ 7.01–8.00 ppm) and bromomethyl signals (δ ~4.59 ppm, singlet) .
- ¹³C NMR : Key peaks include C-Br (~16.6 ppm) and oxadiazole ring carbons (~162–165 ppm) .
- IR : Confirm C-Br stretching (658 cm⁻¹) and C=N absorption (absent due to conjugation) .
- X-ray crystallography : Resolves bond lengths (e.g., C-Br: ~1.9 Å) and dihedral angles between aromatic rings .
Q. Table 2: Key Spectroscopic Data
| Technique | Diagnostic Signal | Structural Insight |
|---|---|---|
| ¹H NMR | δ 4.59 (s, 2H, CH₂Br) | Bromomethyl group presence |
| ¹³C NMR | δ 162.0 (C=N) | Oxadiazole ring confirmation |
| IR | 658 cm⁻¹ (C-Br) | Halogen bonding evidence |
What mechanistic insights explain the formation of this compound under different reaction conditions?
Advanced Research Question
Methodological Answer:
The reaction proceeds via nucleophilic acyl substitution followed by cyclization:
Hydrazide activation : POCl₃ protonates the hydrazide, enhancing electrophilicity.
Bromoacetyl bromide attack : The activated hydrazide reacts with bromoacetyl bromide to form an intermediate.
Cyclization : Intramolecular dehydration forms the oxadiazole ring.
Contradictions in yields (e.g., 28% vs. higher yields for non-fluorinated analogs) may arise from steric hindrance from the 3-fluorophenyl group, slowing cyclization . Alternative routes using microwave-assisted synthesis or Lewis acid catalysts (e.g., ZnCl₂) could improve efficiency.
How do electronic effects of substituents (bromo, fluorophenyl) influence the reactivity and stability of 1,3,4-oxadiazole derivatives?
Advanced Research Question
Methodological Answer:
- Bromine : The electron-withdrawing effect increases electrophilicity at the oxadiazole ring, enhancing reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .
- 3-Fluorophenyl : The meta-fluorine atom induces moderate electron withdrawal, stabilizing the ring against hydrolysis but reducing solubility in polar solvents.
Table 3: Substituent Effects on Orbital Energies
| Substituent | HOMO (eV) | LUMO (eV) | Reactivity Trend |
|---|---|---|---|
| Bromomethyl | -6.2 | -2.4 | High electrophilicity |
| 4-Methoxyphenyl | -5.8 | -2.1 | Increased solubility |
What strategies are effective in resolving contradictions in reported spectroscopic data for brominated oxadiazole compounds?
Advanced Research Question
Methodological Answer:
Discrepancies in NMR shifts or IR signals often stem from:
- Solvent effects : CDCl₃ vs. DMSO-d₆ can shift aromatic proton signals by 0.1–0.3 ppm.
- Crystallographic vs. solution data : X-ray structures (e.g., triclinic packing in ) may show different conformations than solution-state NMR.
- Impurity interference : Use high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks and rule out byproducts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
